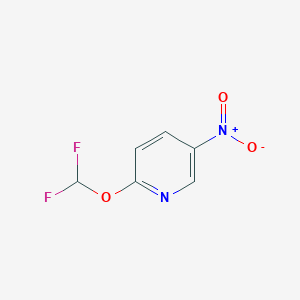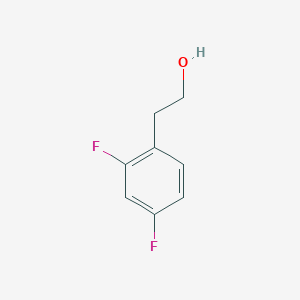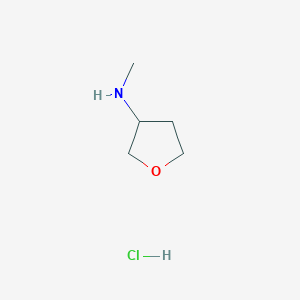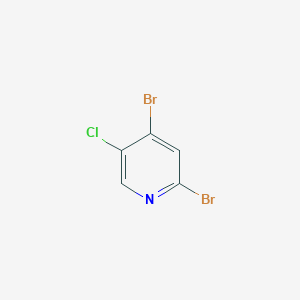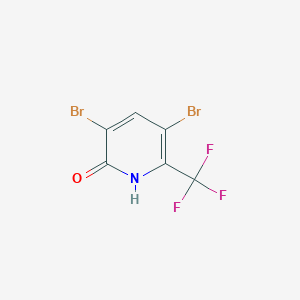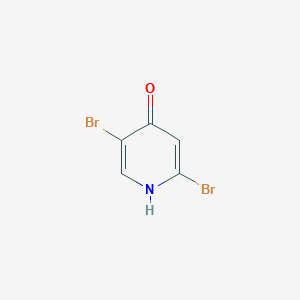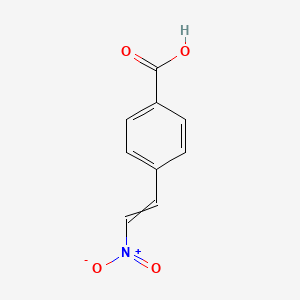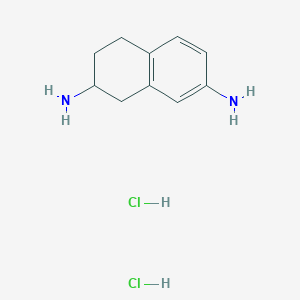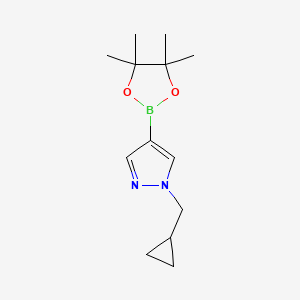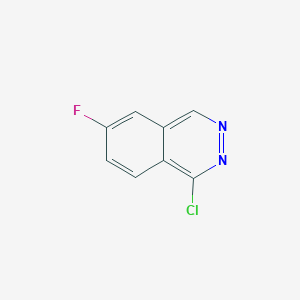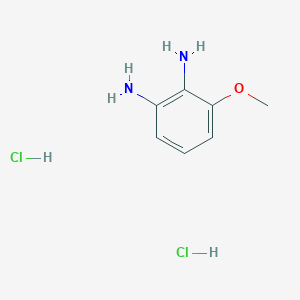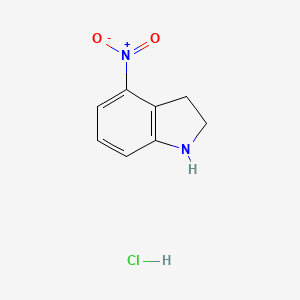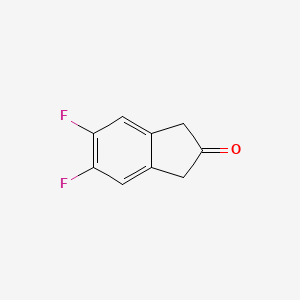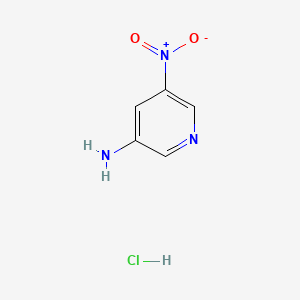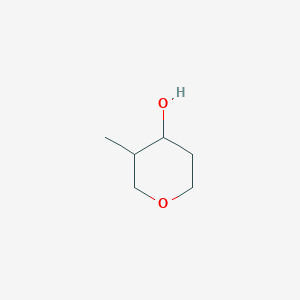
3-Methyl-tetrahydro-pyran-4-OL
説明
“3-Methyl-tetrahydro-pyran-4-OL” is a chemical compound with the molecular formula C5H10O2 . It is also known as Tetrahydro-4H-pyran-4-ol . This compound is used in various products such as washing & cleaning products, air care products, biocides (e.g. disinfectants, pest control products), perfumes and fragrances, polishes and waxes, and cosmetics and personal care products .
Synthesis Analysis
The synthesis of “3-Methyl-tetrahydro-pyran-4-OL” or similar compounds often involves complex chemical reactions. For instance, the synthesis of Tetrahydropyran derivatives has been reported to involve multicomponent reactions . Another example is the synthesis of Tetrahydropyranyl-4-acetic acid, which involves the use of a silica gel column for chromatography .
Molecular Structure Analysis
The molecular structure of “3-Methyl-tetrahydro-pyran-4-OL” can be represented by the InChI string: InChI=1S/C5H10O2/c6-5-1-3-7-4-2-5/h5-6H,1-4H2 . This structure can also be viewed as a 2D Mol file or a computed 3D SD file .
Chemical Reactions Analysis
The chemical reactions involving “3-Methyl-tetrahydro-pyran-4-OL” can be complex and varied. For instance, the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature gives tetrahydrofuran and tetrahydropyran derivatives in high yield and stereoselectivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Methyl-tetrahydro-pyran-4-OL” include its molecular weight of 102.1317 . More detailed properties such as density, melting point, boiling point, etc., are not explicitly mentioned in the search results.
科学的研究の応用
-
Synthetic Chemistry
- Pyran derivatives have a broad spectrum of biological and pharmaceutical properties such as anti-biotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, insecticidal, etc .
- A large number of synthetic strategies have been proposed for the facile synthesis of pyran derivatives .
- The synthesis of pyran derivatives results in the combination of pyran heterocycle with other alkyl/aryl groups as a substituent or as a fused component with other heterocycles .
-
Green Chemistry
- Green one-pot methodologies for synthesising these heterocyclic molecules have received significant attention .
- This involves the synthesis of pyran ring derivatives using reusable catalysts and emphasises the multicomponent reaction strategies using green protocols .
- The advantages of the catalysts in terms of yields, reaction conditions, and recyclability are discussed .
-
Perfume and Cosmetics Industry
-
Cleaning and Personal Care Products
-
Synthesis of Complex Carbohydrates
-
Modulation of NMDA Receptors
-
Building Block for Various Organic Compounds and Pharmaceuticals
Safety And Hazards
“3-Methyl-tetrahydro-pyran-4-OL” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
特性
IUPAC Name |
3-methyloxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5-4-8-3-2-6(5)7/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUCYGOVYIGXND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-tetrahydro-pyran-4-OL | |
CAS RN |
89534-37-2 | |
| Record name | 3-methyloxan-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



